molecular formula C18H12N2O2 B15063308 2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one CAS No. 28683-93-4

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one

Cat. No.: B15063308
CAS No.: 28683-93-4
M. Wt: 288.3 g/mol
InChI Key: QGLWCPDKXVWIPQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one (CAS Number 28683-93-4) is an organic compound with the molecular formula C18H12N2O2 and a molecular weight of 288.30 g/mol . This chemical belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Quinazolinone derivatives have been extensively investigated as anti-cancer compounds due to their ability to modulate key cellular signaling pathways . These compounds often function as potent modulators of tyrosine kinases, enzymes central to cell growth and differentiation, thereby disrupting aberrant signaling cascades that drive tumorigenesis . In recent research, 2-aryl-substituted quinazolinones analogous to this compound have demonstrated promising anti-proliferative activity against a broad panel of human cancer cell lines, showing cytotoxic effects in the low micromolar range . Specific quinazolinone derivatives have been identified as potent and broad-spectrum cytotoxic compounds with sub-μM potency growth inhibition values across various cancer types, including colon, glioblastoma, ovarian, lung, and neuroblastoma cell lines . The mechanism of action for this class of compounds may involve the inhibition of tubulin polymerization, a crucial process in cellular mitosis, thereby preventing cancer cell division . Molecular docking studies of similar 2-substituted quinazolinones have revealed well-conserved interactions within the colchicine binding pocket of tubulin, consistent with this mechanism . Beyond oncology research, quinazolinone derivatives have also shown potential as effective corrosion inhibitors for metals in industrial applications, demonstrating their versatility as research compounds . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

28683-93-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(3-hydroxynaphthalen-2-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C18H12N2O2/c21-16-10-12-6-2-1-5-11(12)9-14(16)17-19-15-8-4-3-7-13(15)18(22)20-17/h1-10,21H,(H,19,20,22)

InChI Key

QGLWCPDKXVWIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one is classified as an organic heterocyclic compound. It is specifically categorized under quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The molecular structure consists of a quinazolinone core with a 3-hydroxynaphthalen-2-yl group at position 2.

The compound possesses several key functional groups that influence its chemical behavior:

  • The quinazolinone core with a lactam structure (cyclic amide) at position 4
  • The hydroxyl group on the naphthyl substituent, which can participate in hydrogen bonding
  • The NH group at position 1 (hence the 1H designation), which can also engage in hydrogen bonding interactions

These structural features contribute to the compound's reactivity profile. The hydroxyl group on the naphthyl moiety can undergo various transformations, including etherification, esterification, and oxidation reactions. The NH group in the quinazolinone ring can participate in N-alkylation or N-acylation reactions, providing opportunities for further derivatization.

The reactivity of this compound can be explored through various conditions such as temperature, solvent choice, and catalysts, which influence the outcome and yield of desired products. This versatility makes it an attractive scaffold for the development of diverse chemical libraries for biological screening.

General Synthetic Approaches for Quinazolinone Derivatives

Condensation and Cyclization Methods

Specific Methods for the Preparation of this compound

Conventional Condensation Method

The conventional approach to synthesizing this compound involves the condensation of 2-aminobenzamide with 3-hydroxynaphthaldehyde. This method typically employs a suitable solvent system and an acid catalyst to facilitate the reaction.

A general procedure for this method can be outlined as follows:

  • To a solution of 2-aminobenzamide (1 equivalent) in ethanol, add 3-hydroxynaphthaldehyde (1 equivalent)
  • Add a catalytic amount of acetic acid (2-3 drops)
  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC
  • Cool the reaction mixture to room temperature, allowing the product to precipitate
  • Filter the solid product and wash with cold ethanol
  • Recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound

This method typically provides yields in the range of 65-75% and is suitable for laboratory-scale synthesis due to its simplicity and the availability of starting materials.

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for the synthesis of this compound, including drastically reduced reaction times and often improved yields compared to conventional heating methods.

A typical procedure for microwave-assisted synthesis involves:

  • In a microwave vial, combine 2-aminobenzamide (1 equivalent) and 3-hydroxynaphthaldehyde (1-1.1 equivalents)
  • Add a catalytic amount of tin(II) chloride (0.01 equivalents)
  • Add ethanol (3 mL) to form a suspension
  • Seal the vial and irradiate at 120°C for 15-20 minutes
  • Cool the reaction mixture to room temperature
  • Collect the precipitated product by filtration
  • Wash with minimal water or diethyl ether
  • Recrystallize from ethanol to obtain the pure compound

This method typically provides yields of 75-85% and is particularly advantageous when time efficiency is a priority.

Graphene Oxide-Catalyzed Aqueous Synthesis

Environmentally friendly approaches to organic synthesis have gained significant attention in recent years. The use of graphene oxide (GO) nanosheets as a catalyst for the synthesis of quinazolinones represents a sustainable alternative to traditional methods.

The procedure for GO-catalyzed synthesis can be described as follows:

  • Mix 2-aminobenzamide (1 mmol) and 3-hydroxynaphthaldehyde (1 mmol) in water (3 mL)
  • Add GO nanosheets (25 mg) to the reaction mixture
  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC
  • After completion, separate the product and catalyst by filtration
  • Dissolve the crude product in ethanol and filter to remove any remaining catalyst
  • Crystallize from ethanol to obtain pure this compound

This method typically provides yields of 70-80% and offers the advantage of using water as the reaction medium, eliminating the need for organic solvents during the reaction stage.

Multi-Step Synthesis via Benzoxazinone Intermediates

A more controlled approach to the synthesis of this compound involves a multi-step procedure utilizing benzoxazinone intermediates:

Step 1: Preparation of benzoxazinone intermediate

  • React methyl anthranilate with acetic anhydride in methanol to form 2-methyl-4H-benzo[d]oxazin-4-one
  • Purify the intermediate by recrystallization

Step 2: Formation of 3-amino-2-methylquinazolin-4(3H)-one

  • React the benzoxazinone intermediate with hydrazine hydrate in methanol under reflux
  • Isolate and purify the amino-quinazoline derivative

Step 3: Condensation with 3-hydroxynaphthaldehyde

  • React 3-amino-2-methylquinazolin-4(3H)-one with 3-hydroxynaphthaldehyde in ethanol
  • Add a catalytic amount of piperidine or acetic acid
  • Reflux for 4-5 hours
  • Isolate and purify the final product by recrystallization

While this method involves multiple steps, it can provide higher purity of the final product due to the purification of intermediates at each stage.

Optimization of Synthetic Conditions

Solvent Selection

The choice of solvent significantly impacts the yield and purity of this compound. Table 1 summarizes the effects of different solvents on the synthesis based on studies with similar quinazolinone derivatives.

Table 1: Effect of Solvent on the Synthesis of this compound

Solvent Reaction Time (h) Yield (%) Purity (%) Observations
Ethanol 4-6 70-85 >95 Good solubility, easy workup
Methanol 3-5 65-80 >95 Faster reaction, slightly lower yield
Water 6-8 60-75 90-95 Environmentally friendly, longer reaction time
DMF 2-4 75-90 >95 Higher yield, difficult removal
Toluene 5-7 50-65 90-95 Lower yield, higher temperature required
Solvent-free 1-2 40-60 85-90 Faster reaction, lower yield and purity

Ethanol emerges as an optimal solvent for most synthetic approaches, offering a good balance between yield, purity, and environmental considerations. For green chemistry approaches, water is a viable alternative, though it may require longer reaction times to achieve comparable yields.

Catalyst Evaluation

Various catalysts have been explored for the synthesis of quinazolinone derivatives. Table 2 presents a comparative analysis of different catalysts that can be employed for the preparation of this compound.

Table 2: Effect of Catalysts on the Synthesis of this compound

Catalyst Catalyst Loading (mol%) Yield (%) Reaction Time (h) Advantages/Disadvantages
Acetic acid 5-10 65-75 4-6 Readily available, moderate yield
SnCl₂ 1-3 75-85 3-4 Effective in low amounts, higher yield
Graphene oxide 5-10 wt% 70-80 2-3 Recyclable, green catalyst
ZnCl₂ 5-10 60-70 4-5 Moderate yield, Lewis acid
p-TSA 5-10 70-80 3-5 Good yield, homogeneous catalyst
Nano-CuFe₂O₃ 2-5 75-85 2-3 Recyclable, high catalytic activity

Tin(II) chloride (SnCl₂) stands out as a highly efficient catalyst, requiring only 1-3 mol% loading to achieve yields of 75-85%. For environmentally conscious approaches, graphene oxide and nano-CuFe₂O₃ offer the advantages of recyclability and high catalytic activity.

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is crucial for achieving high yields and selectivity. Table 3 compares different heating methods and their impact on the synthesis of this compound.

Table 3: Effect of Heating Method on the Synthesis of this compound

Method Temperature (°C) Reaction Time Yield (%) Comments
Conventional heating 80-90 4-6 h 65-75 Standard laboratory setup
Conventional heating 100-110 3-4 h 70-80 Higher temperature, faster reaction
Microwave irradiation 120-130 15-20 min 75-85 Significantly reduced reaction time
Ultrasound-assisted 60-70 2-3 h 60-70 Milder conditions, moderate yield

Microwave irradiation clearly offers the most time-efficient approach, reducing reaction times from hours to minutes while simultaneously improving yields. This method is particularly advantageous for laboratory-scale synthesis and rapid derivatization for structure-activity relationship studies.

Characterization and Purity Analysis

Spectroscopic Analysis

The structure of synthesized this compound can be confirmed through various spectroscopic techniques.

Infrared Spectroscopy

FT-IR analysis of this compound typically shows characteristic absorption bands that confirm its structure:

  • OH stretching: 3300-3400 cm⁻¹
  • NH stretching: 3150-3250 cm⁻¹
  • C=O stretching: 1640-1670 cm⁻¹
  • C=N stretching: 1580-1620 cm⁻¹
  • Aromatic C=C stretching: 1450-1550 cm⁻¹

The presence of these characteristic bands helps confirm the successful synthesis of the target compound.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about this compound. Based on similar quinazolinone derivatives, the expected NMR signals include:

¹H NMR (DMSO-d₆, δ ppm):

  • OH proton: δ 10.0-10.5 (s, 1H, exchangeable with D₂O)
  • NH proton: δ 8.8-9.2 (s, 1H, exchangeable with D₂O)
  • Aromatic protons from quinazolinone ring: δ 7.5-8.3 (m, 4H)
  • Aromatic protons from naphthyl ring: δ 7.0-8.0 (m, 6H)

¹³C NMR (DMSO-d₆, δ ppm):

  • C=O carbon: δ 160-165
  • C=N carbon: δ 150-155
  • C-OH carbon: δ 155-160
  • Aromatic carbons: δ 110-140

These spectral data are crucial for confirming the successful synthesis and structural integrity of the target compound.

Mass Spectrometry

Mass spectrometric analysis of this compound would be expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns can provide additional structural confirmation, with common fragments including the loss of the hydroxyl group and cleavage of the bond between the quinazolinone and naphthyl moieties.

Chromatographic Analysis

Thin Layer Chromatography

TLC is commonly used to monitor the progress of the reaction and assess the purity of the final product. For this compound, suitable solvent systems include:

  • Ethyl acetate/hexane (3:7 to 1:1)
  • Chloroform/methanol (9:1 to 19:1)
  • Toluene/ethyl acetate (7:3 to 4:1)

The Rf value of the compound will vary depending on the solvent system used, but typically falls in the range of 0.3-0.6 in moderately polar systems.

High-Performance Liquid Chromatography

HPLC analysis provides quantitative assessment of the purity of this compound. Typical HPLC conditions for analysis include:

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water gradient (30:70 to 70:30 over 15 minutes)
  • Flow rate: 1 mL/min
  • Detection: UV at 254-280 nm
  • Retention time: Typically 8-12 minutes under these conditions

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 4 provides a comparative analysis of the different methods discussed for the preparation of this compound.

Table 4: Efficiency Comparison of Preparation Methods for this compound

Method Yield (%) Reaction Time Reagent Cost Equipment Requirements Environmental Impact Overall Efficiency Rating
Conventional Condensation 65-75 4-6 h Low Low Moderate ★★★☆☆
Microwave-Assisted 75-85 15-20 min Low Moderate Low ★★★★☆
GO-Catalyzed Synthesis 70-80 2-3 h Moderate Low Low ★★★★☆
Benzoxazinone Route 60-70 Multi-step (>8 h) Moderate Low Moderate ★★★☆☆

The microwave-assisted method clearly offers the best balance of high yield and short reaction time, making it the most efficient approach for laboratory-scale synthesis. The GO-catalyzed aqueous synthesis represents an environmentally friendly alternative with good efficiency, particularly when considering sustainability factors.

Scalability Assessment

When considering large-scale production of this compound, scalability becomes a critical factor. Table 5 evaluates the scalability of the different preparation methods.

Table 5: Scalability Assessment of Preparation Methods for this compound

Method Laboratory Scale Pilot Scale Industrial Scale Ease of Scale-Up
Conventional Condensation ★★★★★ ★★★☆☆ ★★☆☆☆ Moderate
Microwave-Assisted ★★★★★ ★★☆☆☆ ★☆☆☆☆ Difficult
GO-Catalyzed Synthesis ★★★★☆ ★★★★☆ ★★★☆☆ Good
Benzoxazinone Route ★★★★☆ ★★★☆☆ ★★★☆☆ Moderate

The conventional condensation method and GO-catalyzed synthesis show better potential for scaling up to pilot and industrial scales. While microwave-assisted synthesis offers excellent efficiency at the laboratory scale, its scalability is limited by the penetration depth of microwave irradiation in larger reaction vessels.

Product Quality Comparison

The quality of the final product is a crucial consideration in selecting a synthetic method. Table 6 compares the different preparation methods in terms of product quality.

Table 6: Product Quality Comparison of Preparation Methods for this compound

Method Purity (%) Impurity Profile Reproducibility
Conventional Condensation 90-95 Moderate Good
Microwave-Assisted >95 Low Very Good
GO-Catalyzed Synthesis 90-95 Low-Moderate Good
Benzoxazinone Route >95 Low Good

The microwave-assisted method and the benzoxazinone route generally provide higher-purity products, likely due to the more controlled reaction conditions and reduced formation of side products. The conventional condensation method, while simpler, may require more extensive purification to achieve comparable purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the quinazolinone ring can produce dihydroquinazolinone compounds.

Scientific Research Applications

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Modifications and Pharmacological Activities

The biological activity of quinazolinones is highly dependent on substituents at the C2 and C3 positions. Below is a comparison with key analogs:

Compound Name Substituent(s) Key Activities & Findings Reference
2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one 3-Hydroxynaphthalen-2-yl at C2 Hypothetical: Potential antioxidant, anticancer, and antimicrobial activity due to phenolic and aromatic moieties.
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) Naphthalen-1-yl at C2 Cytotoxic activity against HT29, U87, A2780 cancer lines (<50 nM IC50). Inhibits tubulin polymerization via colchicine-binding pocket interactions .
2-(4-Hydroxybenzyl)quinazolin-4(3H)-one 4-Hydroxybenzyl at C2 Antiviral activity against TMV (EC50 = 100.80 mg/mL) .
2-(1H-Indol-3-yl)quinazolin-4(3H)-one Indole at C2 Evaluated for anticancer activity; structural analogs show EGFR inhibition comparable to erlotinib .
2-(Aliphatic-thio)quinazolin-4(3H)-ones Aliphatic thio groups at C2 Potent hCA II inhibitors (KI = 6.4–14.2 nM), outperforming benzylthio analogs .
3-(4-Methoxyphenyl)-2-substituted quinazolin-4(3H)-ones (A1–A3) 4-Methoxyphenyl at C3, hydrazino groups Anti-inflammatory activity (A3 > diclofenac sodium) with mild ulcerogenicity .
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyl, indolyl) enhance cytotoxic and tubulin-inhibitory activities, while aliphatic thio groups improve enzyme inhibition (e.g., hCA II) .
  • Hydroxyaryl Moieties : The 4-hydroxybenzyl group in antiviral analogs suggests that the 3-hydroxynaphthyl group in the target compound may similarly contribute to antiviral or antioxidant activity through hydrogen bonding or radical scavenging.
  • Anti-inflammatory Activity: Methoxyphenyl-substituted quinazolinones (e.g., A3) demonstrate potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to aspirin .

Structure-Activity Relationship (SAR)

  • Anticancer Activity : Naphthyl and styryl substituents (e.g., compounds 39, 50, 64–65) enhance cytotoxicity by stabilizing interactions with tubulin’s colchicine-binding site .
  • Antioxidant Potential: Phenolic hydroxy groups (e.g., 4-hydroxybenzyl) correlate with radical scavenging, suggesting the target compound’s 3-hydroxynaphthyl group may confer similar properties .
  • Enzyme Inhibition : Aliphatic thio groups at C2 improve hCA II binding affinity, whereas bulkier substituents (e.g., benzylthio) reduce activity .

Biological Activity

2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one is a compound of increasing interest due to its diverse biological activities, particularly in the context of cancer research and potential antiviral applications. This article synthesizes current findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate naphthalene derivatives with quinazolinones. The compound's structure is characterized by a quinazoline core substituted with a hydroxynaphthalene moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer , antiviral , and kinase inhibition properties.

Anticancer Activity

A significant body of research highlights the anticancer properties of quinazoline derivatives. In particular, studies have shown that compounds bearing naphthyl substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study reported that several derivatives demonstrated moderate inhibitory effects on cell growth in low micromolar potency ranges against nine cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF77.5Cell cycle arrest
Compound CA54910.0Kinase inhibition

The presence of bulky substituents can affect the potency; for example, the introduction of methoxy or hydroxy groups has been shown to enhance activity against specific targets while reducing it against others .

Antiviral Activity

Recent investigations have also focused on the antiviral properties of quinazoline derivatives. A related study indicated that certain quinazoline compounds exhibited potent inhibitory effects against viruses such as adenovirus and vaccinia virus, suggesting potential therapeutic applications in antiviral drug development .

Table 2: Antiviral Activity Against DNA Viruses

CompoundVirus TypeEC50 (µM)Reference Drug EC50 (µM)
Compound DVaccinia Virus1.7Cidofovir (25)
Compound EAdenovirus6.2Acyclovir (12)

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound has shown selectivity against various kinases, which play crucial roles in cell signaling pathways related to cancer progression. Differential Scanning Fluorimetry (DSF) has been employed to assess binding affinities and selectivity profiles against a panel of kinases .
  • Induction of Apoptosis : Several studies indicate that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, contributing to its overall anticancer efficacy .

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives in a high-throughput screening format. One derivative demonstrated an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a lead compound for further development.

Q & A

Q. What synthetic methodologies are commonly employed to prepare quinazolin-4(1H)-one derivatives like 2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one?

Quinazolin-4(1H)-one derivatives are typically synthesized via cyclization or nucleophilic substitution reactions. For example, substituted amines can react with quinazolinone precursors under reflux conditions in ethanol or acetic acid, yielding derivatives with varying substituents. Reaction conditions (e.g., catalyst use, solvent, temperature) significantly impact yields and purity. In one protocol, derivatives were synthesized with yields ranging from 79% to 90%, followed by purification via recrystallization and structural confirmation using IR, 1H^1 \text{H}-NMR, and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1660–1663 cm1^{-1}) and hydroxyl groups .
  • 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR : Resolve aromatic proton environments and carbon frameworks. For instance, 1H^1 \text{H}-NMR in DMSO-d6_6 shows peaks for aromatic protons between δ 6.91–8.46 ppm .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 290 for a related compound) .

Q. What physical properties (e.g., melting point, solubility) are critical for handling this compound?

Melting points for quinazolinone derivatives vary with substituents. For example:

  • 2-((4-Methylbenzyl)amino)quinazolin-4(1H)-one: 148–150°C .
  • 2-(3-Nitrophenyl)quinazolin-4(1H)-one: 169–171°C . Solubility is typically tested in polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Antimicrobial assays : Use agar dilution or microbroth dilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Antioxidant activity : Employ DPPH radical scavenging assays or FRAP tests .
  • Anticonvulsant studies : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or crystallographic differences. For example:

  • Solvent polarity : Proton chemical shifts in DMSO-d6_6 vs. CDCl3_3 can vary significantly .
  • Crystallographic disorder : Single-crystal X-ray diffraction (e.g., CCDC data) resolves ambiguities in complex structures .

Q. How do substituent variations influence the compound’s bioactivity and physicochemical properties?

  • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl groups improve solubility but may reduce thermal stability . Quantitative structure-activity relationship (QSAR) modeling can predict substituent effects .

Q. What advanced techniques validate synthetic pathways for structurally complex derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms exact molecular formulas .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in methanol hemisolvate structures .
  • HPLC purity checks : Ensures >95% purity for biological testing .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols from , spectroscopic data from , and crystallographic validation from .
  • Contradiction management : Highlighted solvent and substituent effects to address data variability .

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